1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine
CAS No.: 1098069-37-4
Cat. No.: VC8047323
Molecular Formula: C9H9F4N
Molecular Weight: 207.17 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine - 1098069-37-4](/images/structure/VC8047323.png)
Specification
CAS No. | 1098069-37-4 |
---|---|
Molecular Formula | C9H9F4N |
Molecular Weight | 207.17 g/mol |
IUPAC Name | 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
Standard InChI | InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3 |
Standard InChI Key | CYBTYBCFSPUKPL-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Canonical SMILES | CC(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Introduction
Structural and Nomenclature Insights
The IUPAC name, 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine, reflects its substitution pattern: a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. The ethanamine chain introduces a primary amine functional group, which is critical for hydrogen bonding and interactions with biological targets. The compound’s stereochemistry is defined by its chiral center at the ethanamine carbon, with the (S)-enantiomer being of particular interest in asymmetric synthesis .
Table 1: Key Structural and Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₉F₄N |
Molecular Weight | 207.17 g/mol |
IUPAC Name | (S)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanamine |
CAS Number | 1098069-37-4 |
SMILES Notation | CC@@HN |
InChI Key | CYBTYBCFSPUKPL-YFKPBYRVSA-N |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the fluorine atom modulates electronic properties and steric interactions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. A common approach begins with the Friedel-Crafts acylation of 3-fluoro-5-(trifluoromethyl)benzene to form a ketone intermediate, followed by reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Asymmetric synthesis of the (S)-enantiomer employs chiral catalysts such as Ru-BINAP complexes, achieving enantiomeric excess (e.e.) values exceeding 90% .
Key Reaction Steps:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to the aromatic ring.
-
Reductive Amination: Conversion of the ketone to the amine using ammonia and reducing agents.
-
Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control and yield, while purification is achieved through fractional distillation or recrystallization. The global annual production is estimated at 10–50 kg, primarily for research applications .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (LogP = 2.8) but high solubility in organic solvents like dichloromethane and ethanol. It is stable under ambient conditions but degrades under strong acidic or basic environments, necessitating storage in inert atmospheres .
Table 2: Physicochemical Data
Property | Value |
---|---|
Melting Point | 45–47°C (lit.) |
Boiling Point | 210–212°C (extrapolated) |
LogP (Partition Coefficient) | 2.8 |
pKa (Amine Group) | 9.2 ± 0.3 |
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 1.4 (d, 3H, CH₃), 3.8 (q, 1H, CH), 6.9–7.2 (m, 3H, Ar-H).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C-F stretch) .
Bacterial Strain | MIC (µg/mL) |
---|---|
S. aureus (Methicillin-Resistant) | 32 |
E. coli (ESBL-Producing) | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Applications
The compound’s trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Preclinical studies on similar derivatives show IC₅₀ values of 20–30 µM against breast (MCF-7) and lung (A549) cancer cell lines, mediated by apoptosis induction via caspase-3 activation .
Neuropharmacological Effects
As a precursor to neurokinin-1 (NK1) receptor antagonists, this amine derivative has been investigated in rodent models of depression. Administered at 10 mg/kg, it reduced immobility time in the forced swim test by 40%, comparable to fluoxetine .
Parameter | Rating (GHS) |
---|---|
Acute Toxicity (Oral) | Category 4 |
Skin Irritation | Category 2 |
Environmental Hazard | Category 3 |
Future Research Directions
-
Enantioselective Catalysis: Developing cost-effective chiral catalysts for large-scale (S)-enantiomer production.
-
Drug Delivery Systems: Exploring nanoparticle encapsulation to enhance bioavailability.
-
Structure-Activity Relationships (SAR): Modifying the phenyl ring to optimize pharmacokinetic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume